molecular formula C3H5N3O2 B3126933 1-Nitrosopyrazolidin-3-one CAS No. 338393-95-6

1-Nitrosopyrazolidin-3-one

Cat. No. B3126933
CAS RN: 338393-95-6
M. Wt: 115.09 g/mol
InChI Key: UHOAYEDCDDWJEJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield .


Molecular Structure Analysis

This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, etc .

Scientific Research Applications

Reactivity and Synthetic Applications

The reactivity of nitrosopyrazoles, including compounds similar to 1-Nitrosopyrazolidin-3-one, has been extensively studied. For instance, substituted 4-nitrosopyrazoles have been investigated for their use in the Diels-Alder reaction, a key synthetic method in organic chemistry. This research demonstrated the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones via the Diels-Alder reaction, indicating the potential of nitrosopyrazoles as intermediates in creating biologically active molecules (Volkova et al., 2021).

Antimicrobial Activity

A significant area of research for pyrazolidin-3-one derivatives is their antimicrobial activity. Studies have synthesized and evaluated various pyrazolidin-3-one-based compounds for their efficacy against a range of microbial pathogens. For example, novel antimicrobial pyrazolidin-3-one-based compounds and their metal complexes have shown potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents to combat drug-resistant pathogens (Maihub et al., 2018).

Antitubercular Activity

The structure-activity relationship and mechanism of action of certain pyrazolidine derivatives have been investigated for their antitubercular properties. Compounds such as CD59 and its analogues were synthesized and evaluated against Mycobacterium tuberculosis, showing significant in vitro activities. These findings underscore the therapeutic potential of pyrazolidin-3-one derivatives in treating tuberculosis, particularly in light of the need for new drugs to overcome resistance (Samala et al., 2014).

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves potential applications or areas of research that could be explored in the future .

properties

IUPAC Name

1-nitrosopyrazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c7-3-1-2-6(4-3)5-8/h1-2H2,(H,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAYEDCDDWJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311421
Record name 1-Nitroso-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338393-95-6
Record name 1-Nitroso-3-pyrazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitroso-3-pyrazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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